molecular formula C19H22N8O B6436281 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine CAS No. 2549001-76-3

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No. B6436281
CAS RN: 2549001-76-3
M. Wt: 378.4 g/mol
InChI Key: SXGULURNWYHIFQ-UHFFFAOYSA-N
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Description

This compound is an orally bioavailable mRNA splicing modifier used for the treatment of spinal muscular atrophy (SMA) . It increases systemic SMN protein concentrations by improving the efficiency of SMN2 gene transcription .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an imidazo[1,2-b]pyridazine ring, a pyrazolo[3,4-d]pyrimidine ring, and a piperidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 401.47 . Further physical and chemical properties are not specified in the available resources.

Mechanism of Action

This compound works by modifying mRNA splicing to increase the production of SMN proteins, which are deficient in patients with SMA . It improves the efficiency of SMN2 gene transcription, leading to increased systemic SMN protein concentrations .

Future Directions

The compound has shown promise in the treatment of SMA, providing a novel and relatively accessible treatment option for patients with SMA regardless of severity or type . Its potential for translation into anti-SMA therapeutics is high .

properties

IUPAC Name

4-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c1-12-13(2)27-16(23-12)3-4-17(25-27)28-10-14-5-7-26(8-6-14)19-15-9-22-24-18(15)20-11-21-19/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGULURNWYHIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=NN5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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